molecular formula C7H12ClNO3S B14606902 N-Acetyl-S-(2-chloroethyl)-L-cysteine CAS No. 113793-51-4

N-Acetyl-S-(2-chloroethyl)-L-cysteine

Cat. No.: B14606902
CAS No.: 113793-51-4
M. Wt: 225.69 g/mol
InChI Key: PUOICJBSGWOTFX-LURJTMIESA-N
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Description

N-Acetyl-S-(2-chloroethyl)-L-cysteine is a chemical compound with the molecular formula C8H14ClNO3S It is a derivative of L-cysteine, an amino acid, and contains an acetyl group and a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-chloroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-chloroethanol in the presence of an acetylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-chloroethyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-chloroethyl)-L-cysteine involves its interaction with cellular components, such as proteins and enzymes. The compound can undergo conjugation with glutathione, a key detoxifying agent in the liver, to form less toxic metabolites. This detoxification mechanism helps protect cells from oxidative stress and damage caused by reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-chloroethyl)-L-cysteine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

113793-51-4

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-chloroethylsulfanyl)propanoic acid

InChI

InChI=1S/C7H12ClNO3S/c1-5(10)9-6(7(11)12)4-13-3-2-8/h6H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

PUOICJBSGWOTFX-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCCl)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCCl)C(=O)O

Origin of Product

United States

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